A Technical Guide to Antioxidant 5057: Structure, Mechanism, and Application
A Technical Guide to Antioxidant 5057: Structure, Mechanism, and Application
For Researchers, Scientists, and Drug Development Professionals
Antioxidant 5057 is a high-performance liquid aromatic amine antioxidant widely utilized for the processing and long-term thermal stabilization of various organic materials. Chemically identified as the reaction products of N-phenylbenzenamine (diphenylamine) with 2,4,4-trimethylpentene, it is not a single chemical entity but a complex mixture.[1][2] This guide provides an in-depth overview of its chemical structure, mechanism of action, physicochemical properties, and relevant experimental protocols for its synthesis and evaluation.
Chemical Structure and Composition
Antioxidant 5057 is produced via a Friedel-Crafts alkylation reaction between diphenylamine (B1679370) and isomers of octene, primarily 2,4,4-trimethylpentene (diisobutylene).[1][2] The resulting product is a complex mixture of mono-, di-, and tri-alkylated diphenylamine derivatives. The alkyl chains enhance its solubility in organic substrates and reduce its volatility compared to the parent diphenylamine.
The primary components of the reaction mixture include:
-
Butyl diphenylamine derivatives
-
Octyl diphenylamine derivatives
-
Butyl octyl diphenylamine derivatives
-
Dioctyl diphenylamine derivatives
A typical composition analysis reveals that octyl and butyl derivatives are the most abundant.[3]
Physicochemical Properties
Antioxidant 5057 is a clear, yellow to reddish-brown liquid known for its low volatility and excellent compatibility with a wide range of polymers and oils.[4][5][6] Its liquid nature facilitates easy handling, measurement, and transportation for industrial applications.[5] The quantitative properties are summarized in Table 1.
| Property | Value | Units | Reference(s) |
| Appearance | Yellow to red/brown liquid | - | [4][6] |
| CAS Number | 68411-46-1 | - | [1][2][4][7] |
| Molecular Formula | C20H27N (representative) | - | [1][6][8] |
| Molecular Weight | ~393 g/mol (mixture) | g/mol | [2][4] |
| Assay (Purity) | ≥ 97.0 | % | [2][4] |
| Density (@ 20°C) | 0.96 - 1.0 | g/cm³ | [1][4] |
| Kinematic Viscosity (@ 40°C) | 200 - 500 | mm²/s | [1][4] |
| Nitrogen Content | 4.0 - 5.0 | % | [1][4] |
| Water Content | ≤ 0.15 | % Max | [4] |
| Flash Point | ≥ 180 | °C | [4] |
| Total Base Number (TBN) | 152 - 192 | mgKOH/g | [1] |
| Water Solubility (@ 20°C) | 4 | µg/L | [3][9] |
| Vapor Pressure (@ 20°C) | 0.002 | Pa | [3][9] |
Mechanism of Action: Radical Scavenging
Antioxidant 5057 functions as a primary antioxidant, specifically a chain-breaking radical scavenger.[10][11] Its efficacy is derived from the secondary amine moiety (-NH-) of the diphenylamine structure. This group can donate a hydrogen atom to highly reactive peroxyl radicals (ROO•), which are key intermediates in the oxidative degradation cascade of organic materials.
The process, known as Hydrogen Atom Transfer (HAT), is as follows:
-
A peroxyl radical (ROO•) abstracts the hydrogen atom from the amine group of the alkylated diphenylamine (Ar₂NH).
-
This neutralizes the peroxyl radical, converting it into a stable hydroperoxide (ROOH) and terminating the propagation of the radical chain reaction.
-
A stabilized diphenylaminyl radical (Ar₂N•) is formed. This radical is significantly less reactive than the initial peroxyl radical due to the delocalization of the unpaired electron across the two aromatic rings, preventing it from initiating new oxidation chains.
This mechanism effectively interrupts the auto-oxidation cycle, protecting materials from degradation.
Experimental Protocols
Synthesis of Antioxidant 5057
The synthesis is typically performed via Friedel-Crafts alkylation using a Lewis acid catalyst.[12]
-
Reactants : Diphenylamine and 2,4,4-trimethylpentene.
-
Catalyst : Anhydrous aluminum trichloride (B1173362) (AlCl₃) complex, prepared by reacting AlCl₃ with toluene (B28343) and 1,2-dichloroethane (B1671644).
-
Methodology :
-
Catalyst Preparation : A toluene to 1,2-dichloroethane mass ratio of 2.1:1 is reacted at 25°C for 3 hours to prepare the catalyst complex.[12]
-
Alkylation Reaction : A mass ratio of 5:1 of 2,4,4-trimethylpentene to diphenylamine is charged into a reactor. 5% by weight of the prepared catalyst is added. The mixture is heated to 85°C and reacted for 4 hours.[11][12]
-
Work-up : The reaction mixture is cooled and quenched via hydrolysis at 50-60°C. The organic layer is separated and washed repeatedly with warm water until neutral.
-
Purification : The crude product is subjected to vacuum distillation to remove unreacted starting materials and volatile byproducts, yielding the final liquid product. An 88.2% yield can be achieved under these optimized conditions.[12]
-
Analytical Characterization
The complex composition of Antioxidant 5057 necessitates chromatographic techniques for detailed analysis.
-
Method : Gas Chromatography-Mass Spectrometry (GC-MS).
-
Objective : To separate, identify, and quantify the different alkylated diphenylamine isomers in the product mixture.
-
Protocol Outline :
-
Sample Preparation : Dilute the Antioxidant 5057 sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane).
-
GC Separation : Inject the sample into a GC system equipped with a capillary column suitable for separating aromatic hydrocarbons (e.g., HP-5MS).[13] A typical temperature program would start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 320-330°C), and hold to ensure elution of all components.[13][14]
-
MS Detection : Couple the GC to a mass spectrometer operating in electron ionization (EI) mode. The mass spectra of the eluting peaks are compared against spectral libraries and fragmentation patterns to identify the specific isomers (e.g., mono-octylated, di-octylated, butyl-octylated diphenylamines).[14]
-
Performance Evaluation
-
Antioxidant Content Measurement (ASTM D7527 / D6971) :
-
Technique : Linear Sweep Voltammetry (LSV). This electrochemical method measures the concentration of aminic and phenolic antioxidants in new or in-service lubricants.[7][11][15]
-
Procedure : A sample of the material (e.g., lubricant containing Antioxidant 5057) is dissolved in a specific electrolyte solution. A voltage is swept, and the resulting current, which corresponds to the oxidation of the antioxidant at the electrode surface, is measured. The peak height is proportional to the concentration of the antioxidant remaining in the sample.[11]
-
-
Scorch Inhibition in Polyurethane Foam (ASTM D1925) :
-
Objective : To evaluate the effectiveness of Antioxidant 5057 in preventing thermal discoloration (scorching) during polyurethane foam production.
-
Method 1: Microwave Scorch Test : A small, freshly prepared foam sample is heated in a microwave oven for a controlled time to simulate the high internal temperatures of a large production bun.[2] The foam is then sliced open and visually inspected or colorimetrically measured for discoloration.
-
Method 2: Yellowness Index : The color of foam samples aged at elevated temperatures is quantitatively measured according to ASTM D1925. A lower yellowness index indicates better resistance to scorching.[10]
-
Method 3: Oxidative Induction Time (OIT) : Differential Scanning Calorimetry (DSC) can be used to measure the OIT of the polyol stabilized with the antioxidant. A longer OIT or a higher onset temperature of oxidation indicates greater thermal stability and better scorch resistance.[10]
-
Applications
Industrial Applications
Antioxidant 5057 is primarily used in applications requiring stability at high temperatures.
-
Polyurethanes : It is a key additive in the manufacturing of flexible polyurethane slabstock foams. It stabilizes the polyol against oxidation during storage and prevents scorching—a discoloration and degradation of the foam core caused by the exothermic production process.[3][4] Recommended dosage is typically 0.1-0.4%.[2][4] It is often used synergistically with phenolic antioxidants for enhanced performance.[3][4]
-
Lubricants : It is widely used in high-grade engine oils, industrial gear oils, hydraulic fluids, and greases to control viscosity increase and deposit formation caused by thermal oxidation.[5][9]
-
Elastomers and Adhesives : It provides long-term thermal protection to various rubber and adhesive formulations.[12]
Relevance in Medical Device and Drug Development
While Antioxidant 5057 is not used directly as a pharmaceutical agent, its role in polymer stabilization is highly relevant to the medical and pharmaceutical fields. Many medical devices, such as catheters, tubing, and implant components, are made from polymers like thermoplastic polyurethane (TPU).[8][16]
The stability and integrity of these polymers are critical for device safety and performance. Antioxidants are incorporated to protect the polymer from degradation during sterilization, storage, and clinical use. However, any additive used in a medical device polymer is a potential leachable —a chemical that can migrate from the device into a patient or a drug solution it contacts.[16][17]
For researchers and professionals in this field, understanding additives like Antioxidant 5057 is crucial for:
-
Material Selection : Choosing polymers with appropriate stabilization for the intended application and lifespan.
-
Biocompatibility Assessment : Performing extractable and leachable studies as mandated by ISO 10993 to identify and quantify any migrating substances.[16]
-
Toxicological Risk Assessment : Evaluating the potential health risks associated with patient exposure to any identified leachables.[16]
Therefore, a thorough knowledge of the chemistry and properties of stabilizers like Antioxidant 5057 is a fundamental aspect of ensuring the safety and efficacy of medical devices and packaged drug products.
Safety Information
Antioxidant 5057 is classified as harmful to aquatic life with long-lasting effects. It is not classified as acutely toxic, a skin or eye irritant, or a sensitizer. Standard industrial hygiene practices should be followed, including the use of appropriate personal protective equipment to avoid direct contact.
References
- 1. Diphenylamine: an unusual antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US4131660A - Method of evaluating scorch in flexible polyurethane foam - Google Patents [patents.google.com]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. Antioxidant 5057 | 68411-46-1 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. jordilabs.com [jordilabs.com]
- 7. store.astm.org [store.astm.org]
- 8. azom.com [azom.com]
- 9. unisunchem.com [unisunchem.com]
- 10. imenpol.com [imenpol.com]
- 11. lubesngreases.com [lubesngreases.com]
- 12. additivesforpolymer.com [additivesforpolymer.com]
- 13. wwz.cedre.fr [wwz.cedre.fr]
- 14. par.nsf.gov [par.nsf.gov]
- 15. standards.iteh.ai [standards.iteh.ai]
- 16. Chemical Characterization of Leachables in Catheter Device - PMC [pmc.ncbi.nlm.nih.gov]
- 17. plasticsengineering.org [plasticsengineering.org]
